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Compound of Interest

Compound Name: DDO-2093

Cat. No.: B15617409 Get Quote

For Researchers, Scientists, and Drug Development Professionals

DDO-2093 has emerged as a potent inhibitor of the MLL1-WDR5 protein-protein interaction

(PPI), a critical interface for the catalytic activity of the MLL1 histone methyltransferase

complex.[1][2] Dysregulation of this complex is a key driver in certain leukemias, making

targeted inhibition a promising therapeutic strategy. This guide provides a comparative analysis

of DDO-2093, summarizing its performance against its primary target and placing it in the

context of other known MLL1-WDR5 inhibitors. While a comprehensive kinome-wide selectivity

profile for DDO-2093 is not publicly available, this guide presents the existing data on its high

potency and discusses the methodologies used to assess the selectivity of compounds

targeting this PPI.

Comparative Potency of MLL1-WDR5 Inhibitors
The following table summarizes the reported potency of DDO-2093 and other notable MLL1-

WDR5 inhibitors. This data is derived from various in vitro biochemical and biophysical assays.
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Compound Target Assay Type IC50 (nM) Kd (nM)

DDO-2093 MLL1-WDR5 Not Specified 8.6 11.6

DDO-2117 MLL1-WDR5 Not Specified 7.6 Not Reported

MM-401 MLL1-WDR5 HMT Assay 320 <1

OICR-9429 MLL1-WDR5 Not Specified Not Reported <100

MM-102 MLL1-WDR5 Not Specified Not Reported <1

Note: IC50 and Kd values are highly dependent on the specific assay conditions and should be

compared with this in mind. The lack of standardized reporting across different studies

necessitates careful interpretation.

Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific

findings. Below are generalized methodologies for key experiments used to characterize MLL1-

WDR5 inhibitors.

Fluorescence Polarization (FP) Assay for MLL1-WDR5
Interaction
This assay is commonly used to screen for and characterize inhibitors that disrupt the MLL1-

WDR5 PPI.

Objective: To measure the ability of a test compound to inhibit the binding of a fluorescently

labeled MLL1 peptide to the WDR5 protein.

Principle: A small, fluorescently labeled peptide derived from the MLL1 WDR5-binding motif,

when unbound in solution, tumbles rapidly, resulting in low fluorescence polarization. Upon

binding to the much larger WDR5 protein, the tumbling rate of the peptide slows significantly,

leading to an increase in fluorescence polarization. An effective inhibitor will compete with the

labeled peptide for binding to WDR5, resulting in a decrease in fluorescence polarization.

Materials:
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Purified recombinant WDR5 protein

Fluorescently labeled peptide corresponding to the MLL1 WDR5-binding motif (e.g., FITC-

MLL1)

Test compound (e.g., DDO-2093)

Assay buffer (e.g., 20 mM Tris pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20)

Black, low-volume 384-well plates

Plate reader capable of measuring fluorescence polarization

Procedure:

Prepare serial dilutions of the test compound in assay buffer.

In the wells of a 384-well plate, add a fixed concentration of WDR5 protein and the

fluorescently labeled MLL1 peptide.

Add the serially diluted test compound to the wells. Include control wells with DMSO

(vehicle) and wells with no WDR5 (for baseline polarization).

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the

binding to reach equilibrium.

Measure the fluorescence polarization of each well using a plate reader.

Calculate the percent inhibition for each compound concentration relative to the DMSO

control.

Plot the percent inhibition against the logarithm of the compound concentration and fit the

data to a dose-response curve to determine the IC50 value.

In Vitro Histone Methyltransferase (HMT) Assay
This biochemical assay assesses the functional consequence of MLL1-WDR5 inhibition on the

enzymatic activity of the MLL1 complex.
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Objective: To measure the ability of a test compound to inhibit the MLL1-mediated methylation

of its substrate, histone H3.

Principle: The MLL1 complex transfers a methyl group from the cofactor S-adenosyl-L-

methionine (SAM) to lysine 4 of histone H3 (H3K4). The activity can be measured by

quantifying the incorporation of a radiolabeled methyl group from [3H]-SAM into a histone H3

substrate or by using antibody-based detection of the methylated histone.

Materials:

Reconstituted active MLL1 core complex (MLL1, WDR5, RbBP5, ASH2L)

Histone H3 substrate (e.g., recombinant H3 or H3 peptides)

[3H]-S-adenosyl-L-methionine ([3H]-SAM)

Test compound (e.g., DDO-2093)

HMT assay buffer (e.g., 50 mM Tris pH 8.5, 5 mM MgCl2, 4 mM DTT)

Scintillation counter and filter plates (for radioactive assay) or appropriate antibodies and

detection reagents (for non-radioactive assays)

Procedure:

Prepare serial dilutions of the test compound in HMT assay buffer.

In a reaction tube or well, combine the MLL1 core complex, histone H3 substrate, and the

test compound.

Initiate the reaction by adding [3H]-SAM.

Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

Stop the reaction (e.g., by adding trichloroacetic acid).

Spot the reaction mixture onto a filter paper or membrane, wash to remove unincorporated

[3H]-SAM, and measure the incorporated radioactivity using a scintillation counter.
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Calculate the percent inhibition of HMT activity for each compound concentration.

Determine the IC50 value by plotting percent inhibition against compound concentration.

Signaling Pathway and Experimental Workflow
Visualizing complex biological pathways and experimental procedures can significantly aid in

their understanding. The following diagrams were generated using Graphviz (DOT language).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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